molecular formula C10H10N2O3 B1602053 ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 223646-21-7

ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B1602053
Key on ui cas rn: 223646-21-7
M. Wt: 206.2 g/mol
InChI Key: WFLAJXGYUDYECV-UHFFFAOYSA-N
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Patent
US06369086B1

Procedure details

To a mixture of 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (213 mg, 1 mmol) in dimethylsulfoxide (1 ml) and ethanol (5 ml) in Parr bomb were added triethylamine (0.31 ml, 2.25 mmol), palladium acetate (33.7 mg, 0.15 mmol), and 1,4-(bisdiphenylphosphino)propane (61.9 mg, 0.15 mmol). Carbon monoxide gas (40 atm) was applied and the reaction mixture was heated at 95° C. for 18 hours with vigorous stirring. The reaction mixture was diluted with diethyl ether (50 ml) and washed with water (10 ml). The aqueous layer was thoroughly extracted with diethyl ether. The combined organic layers were dried over anhydrous MgSO4, filtered and evaporated under vacuum to give crude product. Trituration of the crude product with methanol provided the title compound as a tan solid (53 mg, 26%). 1H NMR (d6-DMSO): δ11.39 (s, 1H), 8.62 (s, 1H), 7.95 (s, 1H),4.27 (q, 2H, J=7 Hz), 3.59 (s, 2H), 1.28 (t, 3H, J=7 Hz). MS (−ve APCI): 205 (4, M−H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
213 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.31 mL
Type
reactant
Reaction Step Three
[Compound]
Name
1,4-(bisdiphenylphosphino)propane
Quantity
61.9 mg
Type
reactant
Reaction Step Three
Quantity
33.7 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[CH2:10][C:9](=[O:11])[NH:8][C:5]2=[N:6][CH:7]=1.C(N(CC)CC)C.[C]=O.[CH3:21][OH:22].[CH2:23]([OH:25])[CH3:24]>CS(C)=O.C(OCC)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[O:11]=[C:9]1[NH:8][C:5]2=[N:6][CH:7]=[C:2]([C:21]([O:25][CH2:23][CH3:24])=[O:22])[CH:3]=[C:4]2[CH2:10]1 |f:7.8.9,^3:18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
213 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC(C2)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0.31 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
1,4-(bisdiphenylphosphino)propane
Quantity
61.9 mg
Type
reactant
Smiles
Name
Quantity
33.7 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (10 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was thoroughly extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to give crude product

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
O=C1CC=2C(=NC=C(C2)C(=O)OCC)N1
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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